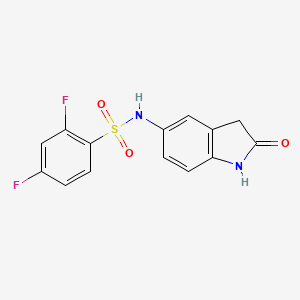
Methyl 1-(2-amino-2-oxoethyl)-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(2-amino-2-oxoethyl)-indole-3-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and other bioactive compounds. This particular compound features an indole core with a carboxylate ester and an amino-oxoethyl group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-amino-2-oxoethyl)-indole-3-carboxylate typically involves the reaction of indole-3-carboxylic acid with methyl chloroformate to form the methyl ester. This is followed by the introduction of the amino-oxoethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(2-amino-2-oxoethyl)-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted indole derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(2-amino-2-oxoethyl)-indole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of bioactive compounds that can be used in biological assays.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 1-(2-amino-2-oxoethyl)-indole-3-carboxylate involves its interaction with various molecular targets and pathways. The amino-oxoethyl group can form hydrogen bonds with biological macromolecules, influencing their activity. The indole core can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-carboxylic acid: Lacks the amino-oxoethyl group but shares the indole core.
Methyl indole-3-carboxylate: Similar structure but without the amino-oxoethyl group.
1-(2-Amino-2-oxoethyl)-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
Uniqueness
Methyl 1-(2-amino-2-oxoethyl)-indole-3-carboxylate is unique due to the presence of both the methyl ester and the amino-oxoethyl group. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound in organic synthesis and biological research.
Eigenschaften
IUPAC Name |
methyl 1-(2-amino-2-oxoethyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-12(16)9-6-14(7-11(13)15)10-5-3-2-4-8(9)10/h2-6H,7H2,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUHJCIANRGDKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-(3-Phenyl-propyl)-piperidin-1-ylmethyl]-pyridine](/img/structure/B2642649.png)




![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine](/img/structure/B2642656.png)
![5-ethyl-N-(2-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642657.png)
![2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2642661.png)
![methyl 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2642663.png)


![7-((2E)-3-phenylprop-2-enyl)-3,9-dimethyl-1-(2-methylprop-2-enyl)-5,7,9-trihyd ro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2642669.png)
![N-(2,4-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2642670.png)
![N-[(3,4-dichlorophenyl)methyl]-4-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B2642671.png)
